![molecular formula C6H13NO2 B15298896 [3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
[3-(Methoxymethyl)azetidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methoxymethyl)azetidin-3-yl]methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Azetidine, formaldehyde, methanol
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or crystallization to obtain pure product
化学反応の分析
Types of Reactions
[3-(Methoxymethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted azetidine derivatives
科学的研究の応用
[3-(Methoxymethyl)azetidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(Methoxymethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
[3-(Hydroxymethyl)azetidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a methoxy group.
[3-(Methoxymethyl)azetidin-3-yl]amine: A related compound with an amine group.
Uniqueness
[3-(Methoxymethyl)azetidin-3-yl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxymethyl group provides additional stability and reactivity compared to similar compounds, making it valuable in various synthetic and research contexts.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
[3-(methoxymethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-5-6(4-8)2-7-3-6/h7-8H,2-5H2,1H3 |
InChIキー |
USROCMXMSNANCT-UHFFFAOYSA-N |
正規SMILES |
COCC1(CNC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



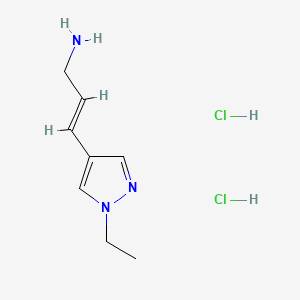
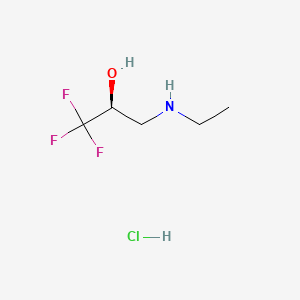
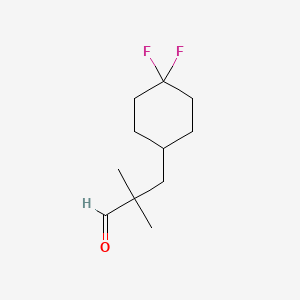
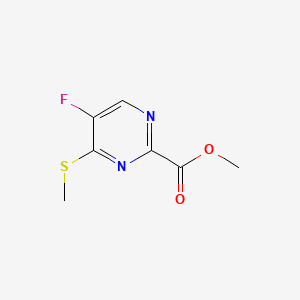
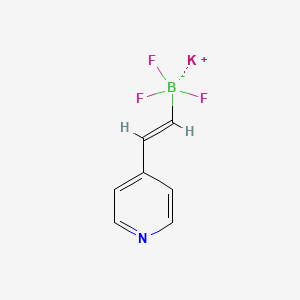
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
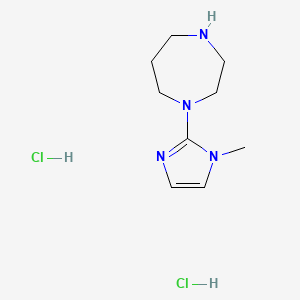
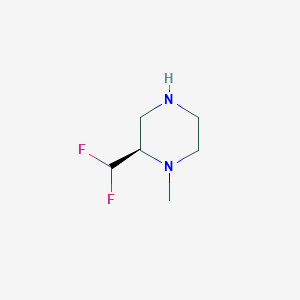
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
